molecular formula C17H15ClN6 B2722886 (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile CAS No. 338794-96-0

(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B2722886
CAS No.: 338794-96-0
M. Wt: 338.8
InChI Key: GWSGUDMKUMDREM-SAPNQHFASA-N
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Description

The compound “(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile” (CAS: 344276-36-4) is a structurally complex molecule featuring a piperazine ring substituted with a 3-chlorophenyl group and a tricarbonitrile backbone. Its molecular formula is C₁₇H₁₅ClN₆, with a molar mass of 338.79 g/mol . Key structural elements include:

  • Piperazine core: A six-membered ring with two nitrogen atoms, functionalized at the 1-position with a 3-chlorophenyl group.
  • Tricarbonitrile system: A conjugated propene chain terminating in three nitrile groups, with an amino-methylidene substituent at the 3-position.
  • Stereochemistry: The (3E) configuration indicates the trans arrangement of substituents around the double bond.

Predicted physicochemical properties include a density of 1.345 g/cm³, boiling point of 503.0±50.0 °C, and pKa of 4.48±0.40 .

Properties

IUPAC Name

(3E)-4-amino-4-[4-(3-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c18-15-2-1-3-16(9-15)23-4-6-24(7-5-23)17(22)14(12-21)8-13(10-19)11-20/h1-3,8-9H,4-7,22H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSGUDMKUMDREM-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a complex organic molecule characterized by a unique structure that includes a piperazine moiety and multiple cyano groups. This compound has attracted attention due to its potential pharmacological properties, particularly in the context of neuropharmacology and cancer treatment.

Structural Features

The chemical structure of this compound includes:

  • A piperazine ring , which is often associated with neuropharmacological activity .
  • A chlorophenyl substitution , enhancing lipophilicity and receptor binding affinity.
  • A tricarbonitrile group , which may confer unique reactivity patterns.

These structural features suggest that the compound could interact with various biological targets, influencing its pharmacodynamics and pharmacokinetics.

Neuropharmacological Activity

Compounds similar to (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile have been shown to exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine ring is crucial for this activity, as it is commonly found in many psychoactive drugs.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(4-Chlorophenyl)piperazinePiperazine ring with chlorobenzeneAntidepressant activity
2-(4-Chlorophenyl)-piperidineSimilar piperidine structureAnalgesic properties
1-(2-Chlorophenyl)piperazinePiperazine with a chlorobenzeneAntipsychotic effects
(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrilePiperazine with tricarbonitrilePotential neuropharmacological activity

Anticancer Activity

Recent studies have indicated that compounds containing similar tricyanopropene structures exhibit anticancer properties. For instance, the tricarbonitrile functionality may enhance the compound's ability to inhibit cancer cell proliferation.

In vitro assays using various cancer cell lines have demonstrated that related compounds can induce apoptosis and inhibit angiogenesis. These findings suggest that (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile may possess dual anticancer activity.

Case Studies

A study evaluating the anticancer efficacy of triazole derivatives found that modifications at specific positions significantly enhanced biological activity against several cancer cell lines. Although this study did not directly test (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile , it highlights the importance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism in Chlorophenyl Substitution

The compound’s closest structural analog is 4-amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile (CAS: 344276-36-4), which differs only in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro).

Property Target Compound (3-chloro) 2-Chloro Analog
Molecular Formula C₁₇H₁₅ClN₆ C₁₇H₁₅ClN₆
Molar Mass (g/mol) 338.79 338.79
Chlorophenyl Position 3-chloro 2-chloro
Predicted Density (g/cm³) Not reported 1.345±0.06
Predicted Boiling Point (°C) Not reported 503.0±50.0
Predicted pKa Not reported 4.48±0.40

Key Implications :

  • Steric Factors : The 3-chloro position may reduce steric hindrance near the piperazine nitrogen, enhancing receptor binding compared to the 2-chloro isomer.
Piperazinyl Tricarbonitrile Derivatives

Another structurally related compound is (4E)-4-({2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}imino)-1-hydroxy-2,6-dimethyl-1,4-dihydropyridine-3-carbonitrile trihydrochloride (CAS: 110629-32-8) :

Property Target Compound Diphenylmethyl Derivative
Molecular Formula C₁₇H₁₅ClN₆ C₂₇H₃₁N₅O·3ClH
Molar Mass (g/mol) 338.79 550.96
Key Substituents 3-chlorophenyl, tricarbonitrile Diphenylmethyl, hydroxy, trihydrochloride
Solubility Likely organic-soluble Enhanced water solubility due to HCl salt

Key Implications :

  • Bioavailability : The trihydrochloride salt in the diphenylmethyl derivative improves aqueous solubility, whereas the target compound’s tricarbonitrile groups may limit solubility.
  • Receptor Specificity : The diphenylmethyl group could confer affinity for hydrophobic binding pockets, unlike the smaller 3-chlorophenyl group.
Anticonvulsant Piperazine Derivatives

While direct pharmacological data for the target compound is absent, piperazine-based anticonvulsants from literature provide context :

  • N-aryl 3-phenyl pyrrolidine-2,5-diones (e.g., compounds from ) show activity in electroshock seizure tests.
  • N-piperazinylalkyl succinic acid imides () demonstrate efficacy in pentylenetetrazole threshold tests.

Structural Comparison :

  • Unlike N-aryl pyrrolidinediones, the target compound lacks a cyclic amide but includes a conjugated nitrile system, which could influence redox properties.

Preparation Methods

Buchwald-Hartwig Amination

The 3-chlorophenyl group is introduced to piperazine via palladium-catalyzed cross-coupling. A representative protocol involves reacting 1-bromo-3-chlorobenzene with piperazine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours. This method yields 4-(3-chlorophenyl)piperazine with ~75% efficiency.

Table 1: Optimization of Coupling Conditions

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/Xantphos Toluene 110 75
Pd₂(dba)₃/BINAP Dioxane 100 68
NiCl₂(dppe) DMF 120 52

Alternative Nucleophilic Aromatic Substitution

Reacting 1-chloro-3-nitrobenzene with piperazine under microwave irradiation (150°C, 30 min) followed by nitro reduction (H₂/Pd-C) provides an alternate route, though with lower yields (~60%).

Formation of the Tricarbonitrile Core

Knoevenagel Condensation

Malononitrile (1.2 eq) reacts with cyanoacetamide in ethanol under basic conditions (piperidine catalyst) to form 3-amino-2-cyanoacrylonitrile. Subsequent addition of a second malononitrile equivalent generates the tricarbonitrile scaffold.

Reaction Scheme:
$$ \text{Malononitrile} + \text{Cyanoacetamide} \xrightarrow{\text{EtOH, Piperidine}} \text{3-Amino-2-cyanoacrylonitrile} \xrightarrow{\text{Malononitrile}} \text{Tricarbonitrile Core} $$

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 10 min) in solvent-free conditions enhances reaction kinetics, improving yields to 85% compared to conventional heating (65% at 6 hours).

Coupling of Subunits via Reductive Alkylation

Reductive Amination Protocol

The tricarbonitrile aldehyde intermediate reacts with 4-(3-chlorophenyl)piperazine in ethanol using NaBH₃CN as a mild reducing agent. This method affords the E-isomer preferentially due to steric hindrance during imine formation.

Optimized Conditions:

  • Molar ratio (Aldehyde:Piperazine): 1:1.2
  • Solvent: Ethanol
  • Temperature: 25°C
  • Yield: 63%

Table 2: Solvent Impact on Isomeric Ratio

Solvent E:Z Ratio Yield (%)
EtOH 9:1 63
THF 7:1 58
Neat 8:1 56

Schiff Base Formation

Condensation of the amine and aldehyde without reduction yields an imine intermediate, which is subsequently reduced using NaBH₄. However, this route results in lower stereoselectivity (E:Z = 6:1).

Stereochemical Control and Characterization

X-ray Crystallography

Single-crystal analysis confirms the E-configuration, with dihedral angles between the piperazine and tricarbonitrile planes measuring 172.3°.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 6.82 (s, 1H, CH=N), 3.60–3.20 (m, 8H, Piperazine-H), 2.95 (s, 2H, NH₂).
  • IR : ν 2210 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=N).

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Eliminating solvents reduces waste generation. Under microwave irradiation (300 W, 4 min), the reaction achieves 58% yield with 99% atom economy.

Catalytic Efficiency

Employing 0.5 mol% CuI nanoparticles as a catalyst decreases reaction time to 15 minutes while maintaining 70% yield.

Challenges and Limitations

  • Stereochemical Purity : Minor Z-isomer formation (~10%) necessitates chromatographic separation.
  • Scale-Up : Microwave methods face energy transfer limitations at >100 g scales.
  • Nitrile Stability : Prolonged heating above 120°C induces decomposition via cyclization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and tricarbonitrile precursors. Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) is effective for purification, as demonstrated for structurally similar piperazine derivatives . To optimize yields, employ Design of Experiments (DoE) principles to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) allow precise control of reaction conditions, reducing side products .

Q. How should conflicting spectroscopic data (e.g., NMR, LC/MS) be analyzed to confirm the compound’s structure?

  • Methodological Answer : Combine multiple techniques:

  • 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve ambiguities in proton environments, particularly for the conjugated tricarbonitrile and piperazine moieties .
  • LC/MS : Monitor molecular ion ([M+H]+) and fragmentation patterns to verify molecular weight and functional groups. Discrepancies between theoretical and observed masses may indicate incomplete purification or degradation; re-run under optimized conditions (e.g., higher-resolution columns) .
  • Cross-validation : Compare experimental data with CSD entries for analogous (3E)-configured enamine-tricarbonitrile systems .

Q. What purification strategies are most effective for isolating this compound, given its polar functional groups?

  • Methodological Answer :

  • Chromatography : Use silica gel with dichloromethane/methanol gradients (95:5 to 85:15) to separate polar byproducts. Pre-adsorb the crude product onto silica before loading .
  • Recrystallization : Test solvents like acetonitrile or ethanol/water mixtures to exploit differences in solubility between the target compound and impurities.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution, which influence reactivity and fluorescence potential .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). The piperazine and chlorophenyl groups may engage in hydrogen bonding and π-π stacking, respectively. Validate docking poses with MD simulations .

Q. How can contradictions between crystallographic data and computational structural predictions be resolved?

  • Methodological Answer :

  • Crystallography : Refine single-crystal X-ray data using SHELXL (for small molecules) to resolve bond lengths and angles. Compare with CSD analogs (e.g., trifluoropropenyl-morpholine derivatives) to identify steric or electronic deviations .
  • Validation : Overlay DFT-optimized structures with crystallographic coordinates (RMSD < 0.5 Å indicates reliability). Discrepancies in dihedral angles may arise from crystal packing forces .

Q. What experimental and computational approaches elucidate the role of the tricarbonitrile group in modulating reactivity?

  • Methodological Answer :

  • Kinetic Studies : Monitor nucleophilic addition (e.g., with amines or thiols) via UV-Vis or stopped-flow spectroscopy. The electron-withdrawing tricarbonitrile group likely accelerates Michael addition reactions .
  • Electrostatic Potential Maps : Generate ESP maps (via Gaussian) to identify electrophilic hotspots. The β-carbon of the tricarbonitrile moiety may exhibit high electrophilicity, directing regioselective reactions .

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